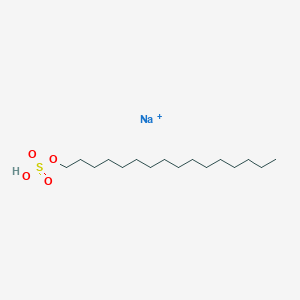

Sodium hexadecyl sulfate

概要

説明

Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999)

科学的研究の応用

Adsorption on Wool : Sodium hexadecyl sulfate exhibits notable adsorption properties on wool, particularly under neutral conditions and at varying temperatures. This characteristic is important for understanding its interaction with natural fibers and potential uses in detergents and fabric care products (Griffith & Alexander, 1967).

Surface Active Properties : Studies on this compound and similar compounds have shown that the presence and position of heteroatoms in their structure significantly impact critical micelle concentration (CMC), surface activity, and detergency. This information is crucial in the development of effective surfactants for various industrial and pharmaceutical applications (Livingston & Drogin, 1965).

Intercalation into Hydrates of Tricalcium Aluminate : this compound can be intercalated into tricalcium aluminate, a process that could be significant in the field of materials science, particularly for creating organo-layered double hydroxide hybrids (Sun et al., 2017).

Fluorescence Determination of Albumin : In biochemical analysis, this compound has been used in combination with other compounds to modify fluorescence spectra, which is useful for determining the concentration of proteins like albumin in physiological solutions (Klovak et al., 2022).

Capillary Gel Electrophoresis for Protein Characterization : this compound has been used in capillary gel electrophoresis to improve the resolution and separation of proteins in therapeutic characterization, highlighting its potential in pharmaceutical analysis and quality control (Beckman et al., 2018).

Micelle Formation Studies : Research on micelle formation in this compound solutions, especially under varying concentrations and temperatures, contributes significantly to the understanding of surfactant behavior in colloidal and polymer science (Borbély et al., 1993).

Safety and Hazards

作用機序

Target of Action

Sodium hexadecyl sulfate, also known as sodium cetyl sulfate, is a type of anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets due to its amphiphilic nature, which allows it to insert itself into the lipid bilayer, disrupting the structure and function of the cell membrane .

Mode of Action

The mode of action of this compound involves the disruption of cell membranes. As an anionic surfactant, it has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail . This structure allows it to insert itself into the lipid bilayer of cell membranes, causing the membrane to become more permeable . This can lead to leakage of cell contents and ultimately cell lysis .

Biochemical Pathways

For example, it can interfere with the transport of ions and other molecules across the cell membrane, disrupt cell signaling pathways, and cause cell death .

Pharmacokinetics

As a surfactant, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or dermal exposure

Result of Action

The primary result of this compound’s action is the disruption of cell membranes, leading to increased membrane permeability and potential cell death . This can have various effects depending on the type of cells affected. For example, in bacteria, this can lead to cell lysis and death, making this compound potentially useful as an antimicrobial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

生化学分析

Biochemical Properties

Sodium hexadecyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its surfactant properties, which allow it to solubilize hydrophobic molecules and facilitate their interactions in aqueous environments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely related to its surfactant properties. It can influence cell function by altering the solubility and availability of hydrophobic molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It can bind to hydrophobic regions of proteins, potentially influencing their conformation and activity. This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its surfactant properties can lead to changes in the stability and degradation of biomolecules. Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of sulfur compounds . It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its distribution is influenced by its surfactant properties, which allow it to interact with hydrophobic regions of cells and tissues .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium hexadecyl sulfate involves the reaction between hexadecyl alcohol and sulfuric acid.", "Starting Materials": ["Hexadecyl alcohol", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Mix hexadecyl alcohol and sulfuric acid in a reaction vessel", "2. Heat the mixture to 80-90°C and stir for 2-3 hours", "3. Cool the mixture to room temperature", "4. Slowly add sodium hydroxide solution to the mixture while stirring until the pH reaches 7-8", "5. Filter the mixture to remove any impurities", "6. Wash the solid with water", "7. Dry the solid at 50-60°C to obtain Sodium hexadecyl sulfate"] } | |

CAS番号 |

1120-01-0 |

分子式 |

C16H34NaO4S |

分子量 |

345.5 g/mol |

IUPAC名 |

sodium;hexadecyl sulfate |

InChI |

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19); |

InChIキー |

HMWHAHJOIHEFOG-UHFFFAOYSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

密度 |

1 at 68 °F (USCG, 1999) |

| 1120-01-0 | |

物理的記述 |

Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999) |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

143-02-2 (Parent) |

同義語 |

cetyl sulfate cetyl sulfate sodium salt |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)